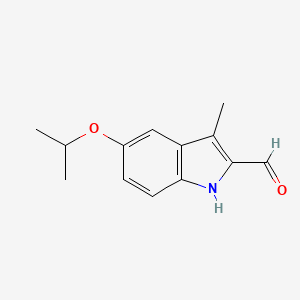

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Green and Sustainable Synthetic Methods

Recent advancements demonstrate the application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" in developing green and sustainable synthetic routes. For example, the use of water as a solvent and ultrasound irradiation has been explored for the synthesis of indolylidine isoxazoles, showcasing a move towards eco-friendly chemistry practices. These methods not only emphasize high yields and short reaction times but also highlight the importance of using safer solvents and energy-efficient techniques in chemical synthesis C. Reddy & G. G. Reddy, 2020.

Anti-Cancer Activity

The synthesized indolylidine isoxazoles derived from "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been investigated for their anti-cancer properties. Docking studies against BCL-2 protein, a known cancer target, and subsequent in vitro testing against HepG2 cell lines reveal that these compounds exhibit promising anti-cancer activity, with IC50 values ranging between 37 and 57 μg/mL. This highlights the potential of such compounds in the development of new therapeutic agents for cancer treatment C. Reddy & G. G. Reddy, 2020.

Catalysis and Organic Synthesis

The compound has shown utility in catalytic processes and organic synthesis, serving as a precursor for various complex molecular structures. Research has demonstrated its role in copper-catalyzed three-component formal [3+1+2] benzannulation reactions, leading to the efficient synthesis of carbazoles and indoles with unusual aggregation-induced emission (AIE) properties. This not only underscores its versatility in synthetic chemistry but also its contribution to the development of materials with novel photophysical properties Tenglong Guo et al., 2020.

Antibacterial Activities

Derivatives of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" have been explored for their antibacterial activities. Studies on indole-3-carbaldehyde semicarbazone derivatives have shown significant inhibitory activities against both Gram-positive and Gram-negative bacteria, indicating the potential for these compounds to be developed into new antibacterial agents Fernando Carrasco et al., 2020.

Molecular Docking and Modeling

The application of "3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde" extends into molecular modeling and docking studies, particularly in the context of drug discovery. Its derivatives have been used to explore interactions with biological targets, aiding in the identification and optimization of potential therapeutic agents. This computational approach complements experimental studies, providing insights into the mechanism of action at the molecular level C. Reddy & G. G. Reddy, 2020.

properties

IUPAC Name |

3-methyl-5-propan-2-yloxy-1H-indole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(6-10)9(3)13(7-15)14-12/h4-8,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSOMKLYMHRRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

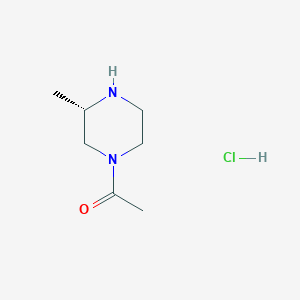

CC1=C(NC2=C1C=C(C=C2)OC(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(propan-2-yloxy)-1H-indole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)

![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-N-phenylamine](/img/structure/B2383926.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)